molecular formula C7H10N2O2 B11963627 Methyl 2-cyano-3-(dimethylamino)prop-2-enoate

Methyl 2-cyano-3-(dimethylamino)prop-2-enoate

Cat. No.: B11963627
M. Wt: 154.17 g/mol
InChI Key: HWBIEDPFULRCDP-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-(dimethylamino)prop-2-enoate is an organic compound with the molecular formula C7H10N2O2. It is known for its applications in organic synthesis and as a building block in the preparation of various chemical entities. The compound is characterized by its cyano and dimethylamino functional groups, which contribute to its reactivity and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-(dimethylamino)prop-2-enoate can be synthesized through the condensation of cyanoacetic acid with dimethylamine in the presence of a suitable catalyst. The reaction typically involves the use of solvents such as dichloromethane or ethanol and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include amines, oxo derivatives, and substituted esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Methyl 2-cyano-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(dimethylamino)prop-2-enoate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s cyano and dimethylamino groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to changes in biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-3-(dimethylamino)prop-2-enoate is unique due to its combination of cyano and dimethylamino groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry .

Biological Activity

Methyl 2-cyano-3-(dimethylamino)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H10N2O2C_7H_{10}N_2O_2. Its structure features a cyano group and a dimethylamino group attached to an acrylate framework, which enhances its reactivity in various chemical reactions. The compound can undergo Michael addition reactions and other nucleophilic additions due to the electron-withdrawing nature of the cyano group, making it a versatile reagent in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the dimethylamino group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that derivatives of this compound were effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial properties. Results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong potential as antimicrobial agents.
  • Anticancer Research : In a recent investigation, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated that the compound induced significant cytotoxicity at concentrations above 20 µM, with an IC50 value determined at approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundCyano and dimethylamino groupsAntimicrobial, anticancer
Ethyl 2-cyano-3-(dimethylamino)acrylateSimilar structure with ethyl groupAntioxidant, enzyme inhibition
Methyl 2-cyano-3-(phenoxyphenyl)prop-2-enoateContains phenoxy groupPotential anti-inflammatory effects

This table highlights how structural variations influence biological activity, emphasizing the unique properties of this compound.

Properties

IUPAC Name

methyl 2-cyano-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBIEDPFULRCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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